molecular formula C16H25NO B3852046 N-ethyl-N-(4-methoxy-2,3-dimethylbenzyl)-2-methyl-2-propen-1-amine

N-ethyl-N-(4-methoxy-2,3-dimethylbenzyl)-2-methyl-2-propen-1-amine

Cat. No. B3852046
M. Wt: 247.38 g/mol
InChI Key: RVMGOXYTNHCUJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N-(4-methoxy-2,3-dimethylbenzyl)-2-methyl-2-propen-1-amine, commonly known as EMDP, is a novel psychoactive substance that has gained attention in recent years due to its potential use in scientific research. EMDP belongs to the class of phenethylamines and is structurally similar to the popular drug MDMA or ecstasy. However, EMDP has unique properties that make it an attractive option for researchers studying the effects of psychoactive substances on the brain.

Mechanism of Action

The exact mechanism of action of EMDP is not fully understood, but it is believed to act as a monoamine releaser, similar to other phenethylamines. EMDP increases the release of neurotransmitters such as serotonin, dopamine, and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
EMDP has been shown to increase heart rate, blood pressure, and body temperature in humans and animals. It also has psychoactive effects, including feelings of euphoria, increased sociability, and altered perception of time and space. EMDP has been shown to have a lower potential for neurotoxicity compared to MDMA, making it a potentially safer alternative for scientific research.

Advantages and Limitations for Lab Experiments

One advantage of using EMDP in scientific research is its unique chemical structure, which may provide insights into the mechanisms of action of other psychoactive substances. EMDP also has a lower potential for neurotoxicity compared to MDMA, making it a safer alternative for animal studies. However, EMDP is a relatively new substance, and its long-term effects on the brain and behavior are not yet fully understood.

Future Directions

There are several potential future directions for research on EMDP. One area of interest is its potential therapeutic use for social anxiety disorders, as suggested by animal studies. Another area of interest is its potential use as a tool to investigate the mechanisms of action of other psychoactive substances. Additionally, more research is needed to fully understand the long-term effects of EMDP on the brain and behavior.

Scientific Research Applications

EMDP has been used in several scientific studies to investigate its effects on the brain and behavior. One study found that EMDP increases the release of serotonin, dopamine, and norepinephrine in the brain, which may contribute to its psychoactive effects. Another study found that EMDP increases social behavior in rats, suggesting that it may have therapeutic potential for social anxiety disorders.

properties

IUPAC Name

N-ethyl-N-[(4-methoxy-2,3-dimethylphenyl)methyl]-2-methylprop-2-en-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO/c1-7-17(10-12(2)3)11-15-8-9-16(18-6)14(5)13(15)4/h8-9H,2,7,10-11H2,1,3-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVMGOXYTNHCUJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=C(C(=C(C=C1)OC)C)C)CC(=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N-[(4-methoxy-2,3-dimethylphenyl)methyl]-2-methylprop-2-en-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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